(3R,5S)Posaconazole
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Overview
Description
(3R,5S)Posaconazole is a triazole antifungal agent with a broad spectrum of activity against various fungal pathogens. It is particularly effective against Candida and Aspergillus species, as well as other molds and some endemic fungi . This compound is used primarily for the treatment and prophylaxis of invasive fungal infections, especially in immunocompromised patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)Posaconazole involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of key intermediates through a series of reactions such as alkylation, cyclization, and functional group transformations . The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically employs advanced techniques such as spray drying solid dispersion technology. This method enhances the solubility and bioavailability of the compound . The process involves the use of carriers like Soluplus and Gelucire 43/01, which aid in the modified release and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)Posaconazole undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often require controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antifungal properties .
Scientific Research Applications
(3R,5S)Posaconazole has a wide range of scientific research applications:
Mechanism of Action
(3R,5S)Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death . The compound also interacts with fungal cytochrome P450 enzymes, further inhibiting fungal growth .
Comparison with Similar Compounds
Similar Compounds
Itraconazole: A triazole antifungal with a similar mechanism of action but different structural features.
Fluconazole: Another triazole antifungal, primarily used for treating Candida infections.
Voriconazole: Known for its broad-spectrum activity against various fungal pathogens.
Uniqueness of (3R,5S)Posaconazole
This compound is unique due to its extended side chain and the presence of a furan ring, which contribute to its broad-spectrum activity and enhanced potency compared to other triazoles . Additionally, its ability to inhibit a wider range of fungal species makes it a valuable option for treating refractory fungal infections .
Properties
Molecular Formula |
C37H42F2N8O4 |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35+,37+/m0/s1 |
InChI Key |
RAGOYPUPXAKGKH-KTRXSZHWSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origin of Product |
United States |
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